4,5-二氯愈创木酚

描述

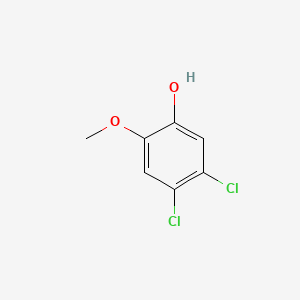

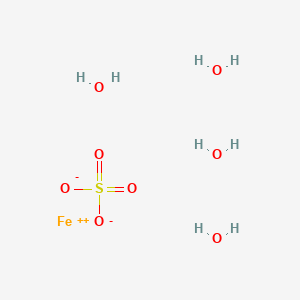

4,5-Dichloroguaiacol is a useful research compound. Its molecular formula is C7H6Cl2O2 and its molecular weight is 193.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,5-Dichloroguaiacol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloroguaiacol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

厌氧降解

4,5-二氯愈创木酚可被厌氧消化污泥完全降解 . 当补充葡萄糖时,此过程尤其有效,导致快速初始降解 .

吸附

该化合物表现出显著的吸附特性。 发现氯化愈创木酚的吸附去除率顺序如下:4,5-二氯愈创木酚 > 4-氯愈创木酚 = 4,5,6-三氯愈创木酚 > 四氯愈创木酚 .

生物降解

除了吸附外,4,5-二氯愈创木酚还经历生物降解。 生物降解速率与吸附速率相同 .

土壤微生物降解

已发现土壤微生物在有氧和无氧条件下均可降解 4,5-二氯愈创木酚 . 这种降解无论有无氯木质素的存在都会发生 .

代谢产物生成

在土壤微生物降解过程中,4,5-二氯愈创木酚转化为二氯邻苯二酚 . 在有氧条件下,这种代谢物被进一步降解,而在无氧条件下,它会累积 .

环境影响研究

作用机制

Target of Action

It is known that chlorinated phenols, such as 4,5-dichloroguaiacol, often interact with various enzymes and proteins within biological systems .

Mode of Action

It is known that chlorinated phenols can interfere with cellular processes, potentially through interactions with cellular proteins or enzymes .

Biochemical Pathways

A study on the metabolism of chlorinated guaiacols by a soil bacterium, rhodococcus ruber ca16, showed that the bacterium could degrade 4,5-dichloroguaiacol to a certain extent . This suggests that 4,5-Dichloroguaiacol may be involved in microbial degradation pathways.

Pharmacokinetics

It is known that the bioavailability of a compound is influenced by its chemical properties, such as solubility and stability, which can be affected by the presence of chlorine atoms in the compound .

Result of Action

It is known that chlorinated phenols can cause various biological effects, such as cytotoxicity and genotoxicity .

Action Environment

The action of 4,5-Dichloroguaiacol can be influenced by various environmental factors. For instance, a study showed that the degradation of chlorinated guaiacols, including 4,5-Dichloroguaiacol, was more efficient in glucose-supplemented cultures . This suggests that the presence of certain nutrients in the environment can influence the efficacy and stability of 4,5-Dichloroguaiacol.

生化分析

Biochemical Properties

4,5-Dichloroguaiacol interacts with various enzymes and biomolecules. For instance, it has been found to be degraded by soil microorganisms . The degradation process involves the formation of 4,5-dichlorocatechol, a metabolite derived from 4,5-Dichloroguaiacol .

Cellular Effects

The effects of 4,5-Dichloroguaiacol on cells are largely dependent on the specific cellular context and the presence of other compounds. For example, in the presence of guaiacol, certain soil microbial consortia can dechlorinate 4,5-Dichloroguaiacol .

Molecular Mechanism

The molecular mechanism of 4,5-Dichloroguaiacol involves its interaction with various biomolecules. In particular, it is known to undergo biotransformation in soil, resulting in the formation of 4,5-dichlorocatechol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Dichloroguaiacol can change over time. For instance, a microbial consortium from farm soil was found to remove 4,5-Dichloroguaiacol under both aerobic and anoxic conditions .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 4,5-Dichloroguaiacol in animal models are limited, it is known that the compound’s effects can vary depending on the concentration and the specific biological context .

Metabolic Pathways

4,5-Dichloroguaiacol is involved in various metabolic pathways. It is known to be metabolized to 4,5-dichlorocatechol, which can further be degraded under aerobic conditions .

Transport and Distribution

The transport and distribution of 4,5-Dichloroguaiacol within cells and tissues are likely to be influenced by various factors, including its chemical properties and the specific cellular context .

Subcellular Localization

Given its chemical properties, it is likely to be able to cross cell membranes and potentially localize to various subcellular compartments .

属性

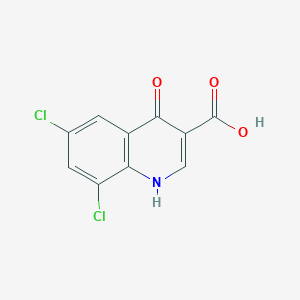

IUPAC Name |

4,5-dichloro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAFFTHBNFBVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022192 | |

| Record name | 4,5-Dichloroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2460-49-3, 65724-16-5 | |

| Record name | 4,5-Dichloroguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2460-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloroguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dichloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065724165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DICHLOROGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE34XAW6L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental significance of 4,5-dichloroguaiacol?

A1: 4,5-Dichloroguaiacol is a chlorinated phenolic compound primarily identified as a significant constituent of bleached kraft mill effluent (BKME). [, , , ] These effluents, often discharged into water bodies, raise environmental concerns due to the persistence and potential toxicity of such compounds. [, , ]

Q2: How persistent is 4,5-dichloroguaiacol in the environment?

A2: Studies show that while some microorganisms like Trichoderma harzianum can degrade free 4,5-dichloroguaiacol, they are ineffective against its bound forms. [] This resistance to biodegradation contributes to the compound's persistence in environments like Lake Bonney, even after discontinuing chlorine bleaching processes in nearby mills. []

Q3: How effective are combined treatments in removing 4,5-dichloroguaiacol?

A4: Combining ozone treatment with biological treatment in a reactor system has demonstrated complete removal of 4,5-dichloroguaiacol from synthetic wastewater. [] This method significantly improves the removal efficiency compared to biological treatment alone. []

Q4: What makes 4,5-dichloroguaiacol resistant to degradation by certain microorganisms?

A5: The presence of 4,5-dichloroguaiacol in a bound form, often associated with high molecular weight (HMW) fractions of BKME, is a significant factor contributing to its resistance to biodegradation. [, ]

Q5: How is 4,5-dichloroguaiacol formed during the pulp bleaching process?

A6: 4,5-Dichloroguaiacol is generated during the chlorination of lignin present in wood pulp. [] The reaction involves both electrophilic aromatic substitution and O-demethylation of guaiacyl lignin units, leading to the formation of 4,5-dichloroguaiacol. []

Q6: How does the method of chlorine addition affect 4,5-dichloroguaiacol formation?

A7: Switching from a single charge addition of chlorine to a dropwise, continuous addition significantly reduces the formation of 4,5-dichloroguaiacol. [] This suggests a change in reaction pathway or kinetics under different chlorine addition modes. []

Q7: Does replacing chlorine with a chlorine dioxide mixture impact 4,5-dichloroguaiacol formation?

A8: Yes, using a chlorine-chlorine dioxide mixture (50% substitution) instead of pure chlorine significantly decreases 4,5-dichloroguaiacol formation. [] This mixture promotes oxidative degradation of lignin, reducing the prevalence of electrophilic substitution reactions responsible for generating 4,5-dichloroguaiacol. []

Q8: Can 4,5-dichloroguaiacol be released from chlorolignin even after the bleaching process?

A9: Yes, studies have shown that 4,5-dichloroguaiacol can be released from chlorolignin even after the bleaching process. This release occurs slowly over time, particularly under sterile conditions at a neutral pH and elevated temperature (50°C). []

Q9: What other chlorinated phenolics are released alongside 4,5-dichloroguaiacol from chlorolignin?

A10: Aside from 4,5-dichloroguaiacol, extended incubation of chlorolignin also releases 3,4,5-trichloroguaiacol, 4,5,6-trichloroguaiacol, tetrachloroguaiacol, 6-chlorovanillin, and 5,6-dichlorovanillin. []

Q10: Does alkaline hydrolysis of chlorolignin release different chlorophenolic compounds?

A11: Yes, alkaline hydrolysis of chlorolignin with 2M NaOH at 50°C and 100°C releases a wider range of chlorophenolics than simple incubation. [] This includes 4,6-dichloroguaiacol, 3,4-dichloroguaiacol, 3,4,5-trichlorocatechol, and tetrachlorocatechol, which were not detected during incubation experiments. []

Q11: What is the significance of organic carbon partition coefficients (Koc) for 4,5-dichloroguaiacol?

A12: Koc values help understand the distribution of compounds between water and organic matter in the environment. [] For 4,5-dichloroguaiacol, measured Koc values in treated mill effluent differed significantly from estimated values based on simple hydrophobic interactions. [] This suggests that other factors, possibly its binding to HMW material, contribute to its environmental fate. []

Q12: Does 4,5-dichloroguaiacol pose a risk to aquatic life?

A13: While specific toxicological data on 4,5-dichloroguaiacol is limited in the provided research, its presence in pulp mill effluent, alongside other chlorinated phenols, raises concern. [] These effluents are known to negatively impact aquatic organisms, affecting their growth, development, and survival. []

Q13: Are there analytical methods to detect and quantify 4,5-dichloroguaiacol in environmental samples?

A14: Yes, analytical techniques like gas chromatography coupled with electron capture detection (GC/ECD) and mass spectrometry (GC/MS) are commonly employed to identify and quantify 4,5-dichloroguaiacol in various matrices, including mill effluents. []

Q14: What is the significance of studying the odour properties of 4,5-dichloroguaiacol?

A15: While 4,5-dichloroguaiacol is not explicitly studied for its odour in the provided research, understanding the sensory properties of related chloroguaiacols is crucial. [] These compounds, often found in pulp mill wastewater, can contribute to undesirable tastes and odours in fish, impacting their marketability and consumer perception. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylbicyclo[2.2.2]octan-1-ol](/img/structure/B1606858.png)